molecular formula C11H14B3NO3 B179461 2,4,6-Trivinylcyclotriboroxane pyridine complex CAS No. 95010-17-6

2,4,6-Trivinylcyclotriboroxane pyridine complex

Cat. No. B179461
CAS RN: 95010-17-6
M. Wt: 240.7 g/mol
InChI Key: YLHJACXHRQQNQR-UHFFFAOYSA-N
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Description

“2,4,6-Trivinylcyclotriboroxane pyridine complex” is a chemical compound with the molecular formula C11H14B3NO3 and a molecular weight of 240.67 . It’s also known by other names such as “Vinylboronic anhydride pyridine complex” and "Trivinyl-boroxin pyridine complex" .


Synthesis Analysis

This compound is used as a reagent for various chemical reactions. It’s used in Suzuki-Miyaura cross-coupling , stereoselective synthesis via Palladium-catalyzed carboamination , and as an alkyl-connected 2-amino-6-vinylpurine (AVP) crosslinking agent to cytosine base in RNA .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string c1ccncc1.C=Cb2ob(C=C)ob(C=C)o2 . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Chemical Reactions Analysis

As mentioned earlier, this compound is used in several chemical reactions. It’s used in Suzuki-Miyaura cross-coupling , stereoselective synthesis via Palladium-catalyzed carboamination , and as an alkyl-connected 2-amino-6-vinylpurine (AVP) crosslinking agent to cytosine base in RNA .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

  • Synthesis of Functionalized Styrene Derivatives : A Suzuki cross-coupling protocol between aryl halides and 2,4,6-trivinylcyclotriboroxane-pyridine complex enables the synthesis of functionalized styrene derivatives. This method's scope and limitations were explored through various ortho-substituted aryl halides (Kerins & O’Shea, 2002).

  • Efficient Synthesis of Aryl Vinyl Ethers : Utilizing a room-temperature copper(II) acetate mediated coupling, this complex aids in the synthesis of aryl vinyl ether derivatives. The scope of this procedure is demonstrated by generating various substituted aryl vinyl ethers, showing tolerance to diverse functional groups (McKinley & O’Shea, 2004).

  • Suzuki‐Miyaura Cross‐Coupling : The complex is also applied in the Suzuki‐Miyaura cross-coupling for the preparation of 2′‐Vinylacetanilide, a process involving vinylacetanilide, styrene derivatives, and indole ring systems (Cottineau, Kessler, & O’Shea, 2006).

  • DNA Cleavage Activity : A trinuclear copper(II) complex of 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine, related to this compound, demonstrates significant DNA cleavage activity. It is capable of binding to DNA and efficiently cleaving the supercoiled pBR322 DNA into various forms at micromolar concentrations (Chen et al., 2007).

  • Solvent-Free Synthesis of Pyridine Derivatives : Research on the synthesis of 2,4,6-triarylpyridines, which have broad biological and pharmaceutical properties, has highlighted some pyridines' applications in supramolecular chemistry. These include potential uses in photodynamic cell–specific cancer therapy due to their structure related to symmetrical triarylpyrylium salt photosensitizers (Maleki, 2015).

  • Metal Cation Complexation Studies : The complexation properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, related to the 2,4,6-trivinylcyclotriboroxane pyridine complex, have been studied extensively. These studies have shown significant impacts on optical properties due to metal coordination, indicating potential applications in sensory applications (Hadad et al., 2013).

Safety And Hazards

This compound is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, serious eye irritation, and is a flammable solid .

properties

IUPAC Name

pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHJACXHRQQNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14B3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918801
Record name Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane

CAS RN

92988-08-4, 442850-89-7, 95010-17-6
Record name Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylboronic anhydride pyridine complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,6-Trivinylboroxin - Pyridine Complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trivinylcyclotriboroxane pyridine complex
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Reactant of Route 6
2,4,6-Trivinylcyclotriboroxane pyridine complex

Citations

For This Compound
61
Citations
NF McKinley, DF O'Shea - The Journal of Organic Chemistry, 2004 - ACS Publications
The synthesis of functionalized aryl vinyl ether derivatives can be readily achieved utilizing a room-temperature copper(II) acetate mediated coupling of substituted phenols with 2,4,6-…
Number of citations: 70 pubs.acs.org
F Kerins, DF O'Shea - The Journal of Organic Chemistry, 2002 - ACS Publications
The synthesis of functionalized styrene derivatives can be readily achieved utilizing a Suzuki cross-coupling protocol between aryl halides and 2,4,6-trivinylcyclotriboroxane−pyridine …
Number of citations: 154 pubs.acs.org
A Leitgeb, K Mereiter, C Slugovc - Monatshefte für Chemie-Chemical …, 2012 - Springer
Upon comparative NMR spectroscopy studies, the isomerization of newly disclosed dichloro [κ 2 (C,O)-2-(N-propylaminocarbonyl)benzylidene][1,3-bis(2,4,6-trimethylphenyl)-4,5-…
Number of citations: 20 link.springer.com
S Dalili, AK Yudin - Organic Letters, 2005 - ACS Publications
Straightforward methods for palladium-catalyzed alkenylation of aziridines with alkenyl halides and copper-catalyzed alkenylation of aziridines with alkenyl boronic acids have been …
Number of citations: 60 pubs.acs.org
GA Molander, AR Brown - The Journal of organic chemistry, 2006 - ACS Publications
We have previously reported that the palladium-catalyzed cross-coupling reaction of potassium vinyltrifluoroborate with aryl electrophiles proceeds with good yields. Herein, we …
Number of citations: 203 pubs.acs.org
S Strasser, E Pump, RC Fischer, C Slugovc - Monatshefte für Chemie …, 2015 - Springer
A series of electron-rich second-generation cis-dichloro ruthenium aldehyde-chelating benzylidene complexes was prepared, characterized, and tested in typical ring-opening …
Number of citations: 16 link.springer.com
B Cottineau, A Kessler, DF O'Shea - Organic Syntheses, 2003 - Wiley Online Library
Number of citations: 3 onlinelibrary.wiley.com
A Nishimoto, D Jitsuzaki, K Onizuka… - Nucleic acids …, 2013 - academic.oup.com
The formation of interstrand cross-links in nucleic acids can have a strong impact on biological function of nucleic acids; therefore, many cross-linking agents have been developed for …
Number of citations: 24 academic.oup.com
C Slugovc, B Perner, F Stelzer, K Mereiter - Organometallics, 2004 - ACS Publications
The synthesis, characterization, and catalytic activity of a series of unprecedented ruthenium-based metathesis catalysts bearing a cis-dichloro arrangement, an N-heterocyclic carbene, …
Number of citations: 127 pubs.acs.org
Y Taniguchi, Y Kurose, T Nishioka, F Nagatsugi… - Bioorganic & medicinal …, 2010 - Elsevier
We have previously reported that the 2-amino-6-vinylpurine (AVP) nucleoside exhibits a highly efficient and selective crosslinking reaction toward cytosine and displayed an improved …
Number of citations: 22 www.sciencedirect.com

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